An In-Depth Technical Guide to 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine: Properties and Applications
An In-Depth Technical Guide to 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS No. 959432-77-0). As a key intermediate in the synthesis of a wide range of pharmacologically active compounds, a thorough understanding of its characteristics is paramount for its effective utilization in research and development. This document delves into its structural features, physicochemical parameters, reactivity profile, and handling considerations, serving as an essential resource for scientists engaged in medicinal chemistry and drug discovery.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of adenine.[1] This structural similarity allows it to interact with a multitude of biological targets, particularly protein kinases, making it a cornerstone for the development of novel therapeutics. 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is a crucial derivative within this class, offering two reactive chloro-substituents that serve as handles for facile chemical modification and the construction of diverse molecular libraries. Its strategic importance lies in its role as a versatile building block for the synthesis of potent inhibitors of various kinases implicated in cancer and other diseases.[1]
Physicochemical Properties
A precise understanding of the physical properties of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is fundamental for its application in synthetic chemistry, including reaction setup, purification, and formulation.
Structural and General Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine | N/A |
| CAS Number | 959432-77-0 | [2][3][4] |
| Molecular Formula | C₆H₄Cl₂N₄ | [2][3][4] |
| Molecular Weight | 203.03 g/mol | [3] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2] |
Chemical Structure:
Caption: Chemical structure of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine.
Solubility Profile
While quantitative solubility data is not extensively published, empirical evidence from synthetic applications suggests that 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine exhibits solubility in a range of common organic solvents.
| Solvent | Solubility |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Moderately Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Sparingly Soluble |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |
This solubility profile is inferred from its use in various chemical reactions and is intended as a general guide. Experimental verification is recommended for specific applications.
Chemical Properties and Reactivity
The chemical behavior of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is dominated by the presence of the two chlorine atoms on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrimidine and pyrazole rings activates the C4 and C6 positions towards nucleophilic attack. This reactivity is the cornerstone of the utility of this compound as a synthetic intermediate.
A variety of nucleophiles can be employed to displace the chloro groups, including:
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Amines (primary and secondary)
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Alcohols
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Thiols
The regioselectivity of the substitution can often be controlled by carefully selecting the reaction conditions, such as temperature, solvent, and the nature of the nucleophile. Generally, the C4 position is more reactive towards nucleophilic attack than the C6 position. This allows for sequential and selective functionalization of the pyrazolopyrimidine core.[1]
Caption: General synthesis of the pyrazolo[3,4-d]pyrimidine core.
Experimental Protocol: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (Illustrative)
This protocol is for the synthesis of the parent compound and serves as a general guideline. The synthesis of the 2-methyl derivative would require the use of a methylated pyrazole precursor.
Step 1: Preparation of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol [5]1. A mixture of 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) is heated to 190°C for 2 hours. 2. The reaction mixture is cooled, and a 10% potassium hydroxide solution is added. 3. The solution is then carefully acidified with dilute hydrochloric acid to a pH of 4-5. 4. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the diol product.
Step 2: Preparation of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine [5]1. A mixture of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol and phosphorus oxychloride (POCl₃) is heated to reflux at 110°C for 4 hours. 2. After cooling, the excess POCl₃ is removed under reduced pressure. 3. The residue is carefully quenched with ice water. 4. The resulting solid is collected by filtration, washed with cold water, and dried to afford the final product.
Safety and Handling
4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements: [2]* H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements: [2]* P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is a high-value synthetic intermediate with a well-defined reactivity profile that makes it an indispensable tool in the synthesis of novel kinase inhibitors and other biologically active molecules. This guide has provided a detailed overview of its physical and chemical properties, offering a foundational understanding for its effective and safe use in the laboratory. Further exploration of its reactivity with a broader range of nucleophiles will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.
References
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4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. Sigma-Aldrich.
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Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
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Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications.
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4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. Sapphire Bioscience.
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4,6-dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine. 常州瑞清医药科技有限公司.
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4,6-dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine. CymitQuimica.
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4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. Sigma-Aldrich.
